molecular formula C9H9N3O3 B2743500 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 14714-23-9

6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B2743500
CAS No.: 14714-23-9
M. Wt: 207.189
InChI Key: VEYFXYSABOHTHJ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core. Key substituents include:

  • Methyl group at position 2: Modulates steric and hydrophobic interactions.
  • Carboxylic acid at position 3: Improves solubility and enables hydrogen bonding.
    This compound is commercially available as a specialized building block for drug discovery, with high purity and significant cost (e.g., 50 mg priced at €951) .

Properties

IUPAC Name

6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-8(9(13)14)12-6(10-5)3-4-7(11-12)15-2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYFXYSABOHTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with methoxyacetyl chloride in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine core .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-b]pyridazines .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules:
    • This compound serves as a versatile scaffold for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.
  • Catalysis:
    • It is utilized as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Biological Activity:
    • Preliminary studies indicate that 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid may exhibit antimicrobial properties against pathogens such as Mycobacterium tuberculosis, with minimum inhibitory concentrations comparable to established anti-tuberculosis drugs like isoniazid .
  • Enzyme Interaction Studies:
    • The compound has been studied for its ability to modulate the activity of specific enzymes and receptors, particularly those involved in inflammatory responses. It has been identified as an inhibitor of Interleukin-17A (IL-17A), potentially reducing inflammation associated with autoimmune diseases like psoriasis and rheumatoid arthritis .

Medicine

  • Therapeutic Potential:
    • Ongoing research investigates its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders. Its mechanism of action involves binding to specific molecular targets, modulating their activity to influence biological processes.
  • Drug Development:
    • The compound's unique structure allows for modifications that can enhance its therapeutic efficacy and reduce side effects, making it a candidate for further drug development.

Industry

  • Material Science:
    • In industrial applications, this compound is explored for developing new materials with specific properties, including improved thermal stability and chemical resistance.
  • Pharmaceutical Testing:
    • It serves as a reference standard in pharmaceutical testing, ensuring the quality and consistency of drug formulations.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of novel compounds
CatalysisEnhances reaction rates
BiologyAntimicrobial activityEffective against Mycobacterium tuberculosis
Enzyme modulationInhibits IL-17A, reducing inflammation
MedicineTherapeutic agentPotential in treating autoimmune diseases
Drug developmentModifications improve efficacy
IndustryMaterial scienceDevelopment of new materials
Pharmaceutical testingReference standard for quality control

Case Studies

Case Study 1: Antimicrobial Activity
Research conducted on derivatives of imidazo[1,2-b]pyridazine compounds revealed that this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis. The study highlighted its potential as a lead compound for developing new anti-tuberculosis therapies.

Case Study 2: Inhibition of IL-17A
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited IL-17A production in vitro. This inhibition correlated with reduced inflammatory markers in cellular assays, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 2

Methyl vs. Phenyl Groups :

  • 6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2) : Exhibits anti-inflammatory activity comparable to indomethacin but with lower cytotoxicity .
  • Ethyl 2-phenylimidazo[1,2-b]pyridazine-3-carboxylate : Demonstrates anti-inflammatory effects in rodent models, suggesting ester prodrugs improve bioavailability .

Substituent Variations at Position 6

Methoxy vs. Halogens :

  • 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid : Similarity score 0.87; chloro substituents increase lipophilicity but may reduce metabolic stability compared to methoxy .
  • 6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acid : Higher molecular weight (similarity 0.88) could influence pharmacokinetics .
  • Impact : Methoxy groups at position 6 may offer balanced electronic and solubility properties, avoiding the toxicity risks associated with halogens.

Carboxylic Acid vs. Ester Derivatives

  • Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate : Ester derivatives are intermediates in synthesis, requiring hydrolysis to the active carboxylic acid form .

Anti-Inflammatory and Analgesic Properties

  • DM2 (6-methoxy-2-phenyl analog) : Shows efficacy in pain and inflammation models, suggesting the methoxy group at position 6 is favorable for activity .

Anti-Cancer Stem Cell (CSC) Activity

  • Imidazo[1,2-b]pyridazine-3-carboxylic acid amides : Derivatives with trifluoromethoxy-phenyl groups and basic nitrogen at C-6 (e.g., Series 1 compounds) target pancreatic CSCs at low micromolar doses .
  • Impact : The methoxy group in the target compound may alter binding to CSC-related kinases or transporters compared to bulkier substituents.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Solubility (Predicted) LogP Key Substituents Biological Activity
Target Compound 237.22 g/mol Moderate (acid group) ~1.2 6-OCH₃, 2-CH₃, 3-COOH Unknown (potential anti-CSC)
6-Chloro-2-methyl analog 225.63 g/mol Low (ester form) ~2.5 6-Cl, 2-CH₃, 3-COOEt Intermediate for drug synthesis
DM2 (6-methoxy-2-phenyl) 309.31 g/mol Low (phenyl group) ~2.8 6-OCH₃, 2-Ph, 3-COOH Anti-inflammatory
Series 1 anti-CSC compound ~450 g/mol Moderate ~3.0 6-NR₂, 3-CONH-Trifluoromethoxy Anti-CSC (IC₅₀: 1–5 µM)

Key Observations :

  • The target compound’s carboxylic acid group improves solubility over ester derivatives.

Biological Activity

6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features a complex structure with a methoxy group and a carboxylic acid functional group, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 14714-23-9

The presence of functional groups such as the methoxy and carboxylic acid enhances its chemical reactivity, making it suitable for various biological applications.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antimycobacterial Activity :
    • Research indicates that derivatives of imidazo[1,2-b]pyridazine scaffolds display significant antimycobacterial properties against Mycobacterium tuberculosis (Mtb). A study showed that modifications at specific positions on the scaffold, particularly with methoxy groups, enhanced activity against Mtb and Mycobacterium marinum .
    • For instance, compounds with a phenyl moiety at C2 and methoxy at C3 demonstrated strong activity, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL .
  • Anticancer Potential :
    • The compound's structure suggests potential anticancer activity. Analogous compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • A study involving imidazo[1,2-a]pyridine compounds highlighted their ability to inhibit cancer cell lines, suggesting similar potential for this compound .
  • Enzyme Interaction Studies :
    • Interaction studies have focused on the binding affinity of this compound with biological targets such as enzymes involved in metabolic pathways. Preliminary data indicate promising interactions that could lead to further exploration in drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. A comparative analysis with structurally similar compounds reveals the following insights:

Compound NameMolecular FormulaKey DifferencesAntimycobacterial Activity (MIC)
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acidC₈H₆ClN₃O₂Chlorine instead of methoxy; altered reactivityModerate
5-Methoxy-2-methylimidazo[1,2-b]pyridazineC₉H₉N₃O₂Different methoxy positioning; varied activityLow
4-Methylimidazo[1,2-b]pyridazineC₇H₈N₄Lacks carboxylic acid; simpler structureMinimal

This table illustrates how variations in substituents can significantly influence both the chemical behavior and biological activity of related compounds.

Case Studies

Several case studies provide insights into the therapeutic potential of compounds derived from the imidazo[1,2-b]pyridazine scaffold:

  • Study on Antimycobacterial Activity : Moraski et al. synthesized a library of derivatives and assessed their activity against Mtb. The most active compounds contained specific substitutions that enhanced their efficacy .
  • Anticancer Activity Analysis : Research on imidazo[1,2-a]pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The study employed assays to evaluate cell viability and apoptosis markers .

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid?

The synthesis typically involves cyclization of substituted pyridazine precursors. For example, a cyclization reaction using 6-alkylthio-pyridazin-3-amines can form the imidazo[1,2-b]pyridazine core, followed by methoxy group introduction via nucleophilic substitution or oxidation-reduction sequences. Subsequent carboxylation at the 3-position is achieved through hydrolysis of ester intermediates (e.g., ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate) under acidic or basic conditions .

Q. How can researchers verify the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis (>95%). Structural confirmation requires a combination of 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and carbon environments, complemented by IR spectroscopy to identify carboxylic acid (-COOH) and methoxy (-OCH3_3) functional groups. Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) .

Q. What solvents and reaction conditions are optimal for its solubility and stability?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability tests indicate degradation under prolonged exposure to light or heat (>100°C). Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling the identification of energy barriers in key steps like cyclization or methoxy substitution. Machine learning models trained on reaction databases can suggest optimal solvents (e.g., acetonitrile for SNAr reactions) and catalysts (e.g., Pd/C for deprotection) to improve yields .

Q. What strategies resolve low yields in the carboxylation step?

Low yields during ester-to-acid hydrolysis may arise from steric hindrance or incomplete deprotection. Kinetic studies suggest using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to minimize side reactions. Alternatively, enzymatic hydrolysis with lipases under mild conditions (pH 7, 25°C) enhances selectivity .

Q. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions?

The electron-donating methoxy group at the 6-position activates the pyridazine ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., Fukui indices) identify the 7-position as the most reactive site for Suzuki-Miyaura coupling with aryl boronic acids .

Q. What analytical techniques differentiate polymorphic forms of this compound?

X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are critical for identifying polymorphs. For example, Form I (melting point 248–249°C) exhibits distinct Bragg peaks at 2θ = 12.5° and 18.3°, while Form II (mp 235–237°C) shows a broad endotherm in DSC .

Q. How can researchers address discrepancies in reported biological activity data?

Contradictions in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from differences in protein conformations or assay buffers. Standardize protocols using recombinant enzymes (≥95% purity) and include positive controls (e.g., staurosporine for kinase assays). Molecular docking simulations can rationalize binding mode variations .

Methodological Challenges and Solutions

Q. What purification techniques are effective for removing alkylthio byproducts?

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) separates the target compound from 6-alkylthio impurities. Recrystallization in ethanol/water (1:1) at 4°C further enhances purity (>99%) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Systematic substitution at the 2-methyl and 6-methoxy positions (e.g., halogenation, aryl groups) followed by in vitro screening against target proteins (e.g., kinases) identifies key pharmacophores. Co-crystallization with enzymes (X-ray) or molecular dynamics simulations (100 ns trajectories) validate SAR hypotheses .

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